2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid
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Overview
Description
2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 3,5-difluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid typically involves the reaction of 3,5-difluorobenzoyl chloride with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Difluorophenyl)thiazole-5-carboxylic acid
- 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives
Uniqueness
2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid is unique due to the presence of both the 3,5-difluorophenyl group and the thiazole ring, which confer specific electronic and steric properties. These properties can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H5F2NO2S |
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Molecular Weight |
241.22 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO2S/c11-6-1-5(2-7(12)3-6)9-13-4-8(16-9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
QIWIAYRAVLWZFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
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